molecular formula C17H25NO4 B12212629 Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12212629
M. Wt: 307.4 g/mol
InChI Key: XZQPYCYGHNQRTE-UHFFFAOYSA-N
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Description

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features an adamantane core, a pyrrolidine ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates. For instance, the methanolysis of adamantane derivatives can yield methyl adamantanecarboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like adamantane-1-carboxylic acid methyl ester share structural similarities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and similar functional groups.

Uniqueness

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to the combination of the adamantane core and the pyrrolidine ring, which provides a distinct set of chemical and physical properties.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3

InChI Key

XZQPYCYGHNQRTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O

Origin of Product

United States

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